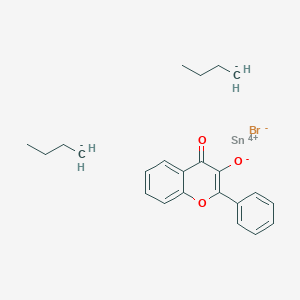
Dibutyltin 3-hydroxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyltin 3-hydroxyflavone (DBHF) is a synthetic compound that belongs to the family of organotin compounds. It is a complex of dibutyltin and 3-hydroxyflavone, which is a flavonoid compound found in many plants. DBHF has gained attention in scientific research due to its potential therapeutic applications in various diseases.
科学研究应用
Dibutyltin 3-hydroxyflavone has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Dibutyltin 3-hydroxyflavone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Dibutyltin 3-hydroxyflavone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of Dibutyltin 3-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. Dibutyltin 3-hydroxyflavone has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Dibutyltin 3-hydroxyflavone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
生化和生理效应
Dibutyltin 3-hydroxyflavone has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Dibutyltin 3-hydroxyflavone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, Dibutyltin 3-hydroxyflavone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
Dibutyltin 3-hydroxyflavone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been found to have low cytotoxicity in vitro. However, Dibutyltin 3-hydroxyflavone has some limitations for lab experiments. It is a complex compound that may have multiple targets and pathways, which can make it difficult to study its mechanism of action. In addition, Dibutyltin 3-hydroxyflavone has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for Dibutyltin 3-hydroxyflavone research. One direction is to further investigate its therapeutic potential in various diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and pathways. In addition, future research could focus on developing more efficient synthesis methods for Dibutyltin 3-hydroxyflavone and improving its solubility in water.
Conclusion
In conclusion, Dibutyltin 3-hydroxyflavone is a synthetic compound that has shown potential therapeutic applications in various diseases. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Dibutyltin 3-hydroxyflavone acts through multiple pathways and targets, and its mechanism of action is not fully understood. Dibutyltin 3-hydroxyflavone has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its therapeutic potential, studying its mechanism of action, and improving its synthesis and solubility.
合成方法
Dibutyltin 3-hydroxyflavone can be synthesized by reacting dibutyltin oxide with 3-hydroxyflavone in a solvent such as tetrahydrofuran or dimethyl sulfoxide. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography or recrystallization.
属性
CAS 编号 |
146816-94-6 |
|---|---|
产品名称 |
Dibutyltin 3-hydroxyflavone |
分子式 |
C23H27BrO3Sn |
分子量 |
550.1 g/mol |
IUPAC 名称 |
butane;4-oxo-2-phenylchromen-3-olate;tin(4+);bromide |
InChI |
InChI=1S/C15H10O3.2C4H9.BrH.Sn/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;2*1-3-4-2;;/h1-9,17H;2*1,3-4H2,2H3;1H;/q;2*-1;;+4/p-2 |
InChI 键 |
AZYDZICZHDBDAY-UHFFFAOYSA-N |
SMILES |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
规范 SMILES |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
同义词 |
Bu2Sn(of) dibutyltin 3-hydroxyflavone dibutyltin-3-hydroxyflavone bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



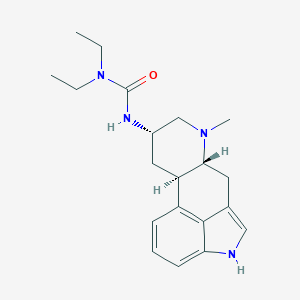
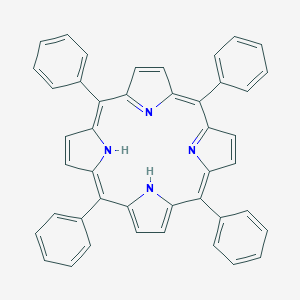
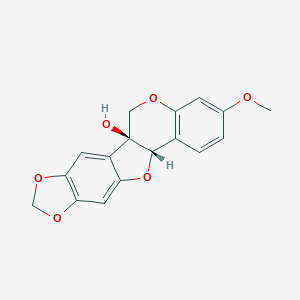
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
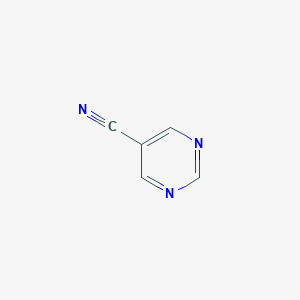
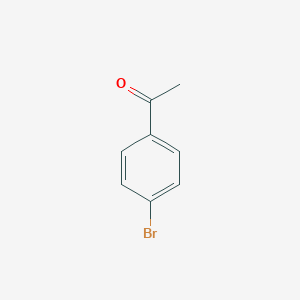
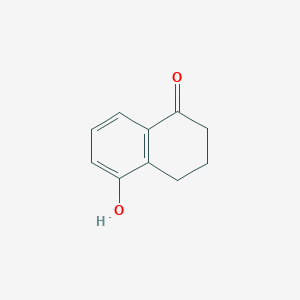
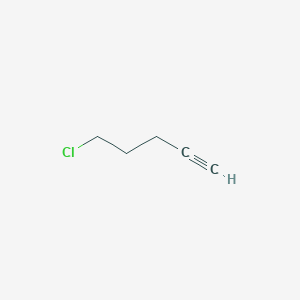
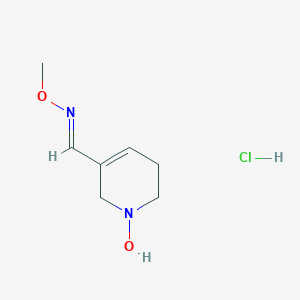
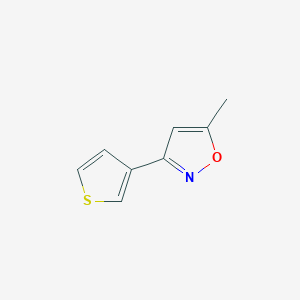
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
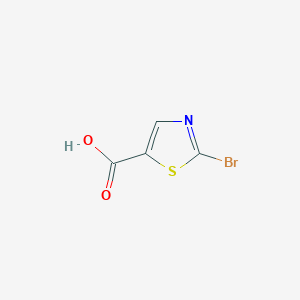
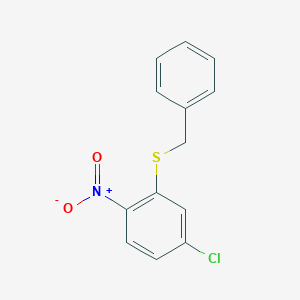
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)